methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

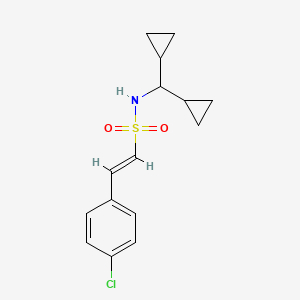

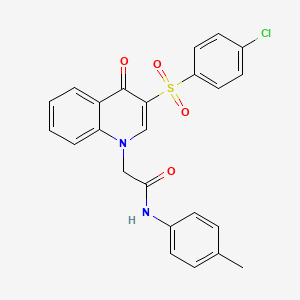

“Methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate” is a chemical compound with the molecular formula C10H9BrN2O2 . It has a molecular weight of 269.1 g/mol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrN2O2/c1-13-9 (10 (14)15-2)8-6 (11)4-3-5-7 (8)12-13/h3-5H,1-2H3 . The Canonical SMILES is CN1C (=C2C (=N1)C=CC=C2Br)C (=O)OC .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 44.1 Ų and a XLogP3-AA of 2.4 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . The exact mass and monoisotopic mass are both 267.98474 g/mol .Scientific Research Applications

Ring Enlargement and Deprotonation Reactions

Methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate is involved in complex chemical reactions, such as the formation of N-heterocyclic carbenes, which deprotonate α-halo ketones leading to ring enlargement reactions. This process has been used to create cinnolines and study the debromination of vicinal dibromides to form alkenes, highlighting its significance in synthetic chemistry for developing new compounds and understanding reaction mechanisms Schmidt, Snovydovych, & Gjikaj, 2008.

Corrosion Inhibition

Studies have demonstrated the utility of heterocyclic compounds, including indazole derivatives, as corrosion inhibitors for metals in acidic environments. These inhibitors work by decreasing corrosion current and increasing charge-transfer resistance, showcasing their potential in protecting metals from corrosive damage Babić-Samardžija, Lupu, Hackerman, Barron, & Luttge, 2005.

Synthesis of Oxazole Derivatives

The compound and its structural analogs play a crucial role in the synthesis of oxazole derivatives. Methods have been developed for converting 3-bromo-2-ketoesters into 2-oxazolone-4-carboxylates, which can be further manipulated to yield a variety of potentially useful compounds. This showcases its utility in synthetic organic chemistry for creating diverse heterocyclic compounds Okonya, Hoffman, & Johnson, 2002.

Development of Bioactive Molecules

Research has also focused on the structural analysis of biologically active nitroindazoles, including derivatives of methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate. These studies contribute to the understanding of the molecular basis of their activity and the development of new therapeutic agents Cabildo, Claramunt, López, García, Pérez-Torralba, Pinilla, Torres, Alkorta, & Elguero, 2011.

Safety And Hazards

properties

IUPAC Name |

methyl 4-bromo-2-methylindazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-13-9(10(14)15-2)8-6(11)4-3-5-7(8)12-13/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGSCYXAIONAHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C(=N1)C=CC=C2Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone](/img/structure/B2674492.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2674497.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2674498.png)

![1-(4-Bromophenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2674506.png)

![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2674508.png)

![N-(3-chloro-2-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2674509.png)

![N-{4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]-3-methylphenyl}acetamide](/img/structure/B2674513.png)